molecular formula C11H8INO B13833623 1-(3-Iodophenyl)-1h-pyrrole-2-carboxaldehyde

1-(3-Iodophenyl)-1h-pyrrole-2-carboxaldehyde

Cat. No.: B13833623
M. Wt: 297.09 g/mol
InChI Key: UPRHLKIVFKDTJM-UHFFFAOYSA-N
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Description

1-(3-Iodophenyl)-1h-pyrrole-2-carboxaldehyde is an organic compound characterized by the presence of an iodophenyl group attached to a pyrrole ring, which is further substituted with a carboxaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodophenyl)-1h-pyrrole-2-carboxaldehyde typically involves the iodination of a phenylpyrrole precursor. One common method includes the use of iodine and an oxidizing agent to introduce the iodine atom into the phenyl ring. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective iodination.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Iodophenyl)-1h-pyrrole-2-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted phenylpyrroles
  • Carboxylic acids
  • Alcohols
  • Biaryl compounds (from coupling reactions)

Scientific Research Applications

1-(3-Iodophenyl)-1h-pyrrole-2-carboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Iodophenyl)-1h-pyrrole-2-carboxaldehyde is largely dependent on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodophenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrrole ring can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

  • 1-(4-Iodophenyl)-1h-pyrrole-2-carboxaldehyde
  • 1-(2-Iodophenyl)-1h-pyrrole-2-carboxaldehyde
  • 3-Iodophenyl derivatives

Uniqueness: 1-(3-Iodophenyl)-1h-pyrrole-2-carboxaldehyde is unique due to the position of the iodine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its 2- and 4-iodophenyl counterparts, the 3-iodophenyl derivative may exhibit different electronic and steric properties, leading to distinct chemical behaviors and applications .

Properties

Molecular Formula

C11H8INO

Molecular Weight

297.09 g/mol

IUPAC Name

1-(3-iodophenyl)pyrrole-2-carbaldehyde

InChI

InChI=1S/C11H8INO/c12-9-3-1-4-10(7-9)13-6-2-5-11(13)8-14/h1-8H

InChI Key

UPRHLKIVFKDTJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)N2C=CC=C2C=O

Origin of Product

United States

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